Butylmethylimidazolium
Overview
Description
1-Butyl-3-methyl-1H-imidazol-3-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-imidazol-3-ium can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-chlorobutane under reflux conditions. The reaction is carried out in an organic solvent such as acetonitrile or toluene. The product is then purified through recrystallization or distillation to obtain the desired ionic liquid .
Industrial Production Methods: In industrial settings, the production of Butylmethylimidazolium often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ionic liquids suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-1H-imidazol-3-ium undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while oxidation and reduction can produce different oxidation states of the imidazolium cation .
Scientific Research Applications
1-Butyl-3-methyl-1H-imidazol-3-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Butylmethylimidazolium exerts its effects is primarily through its ionic nature. The cation interacts with various molecular targets, facilitating reactions and processes that are otherwise challenging in conventional solvents. The pathways involved often include the stabilization of transition states and the enhancement of reaction rates through ionic interactions .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: 1-Butyl-3-methyl-1H-imidazol-3-ium is unique due to its specific combination of the butyl and methyl groups on the imidazolium ring, which imparts distinct solubility and thermal stability properties. Compared to its analogs, such as 1-butyl-3-methylimidazolium chloride or acetate, it offers different solubility profiles and reactivity, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2/c1-3-4-5-10-7-6-9(2)8-10/h6-8H,3-5H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQRAVYLUAZUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047238 | |
Record name | 3-Butyl-1-methyl-1H-imidazol-3-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80432-08-2 | |
Record name | 1-Butyl-3-methylimidazolium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80432-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylmethylimidazolium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080432082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyl-1-methyl-1H-imidazol-3-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTYLMETHYLIMIDAZOLIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N2G4U2OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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